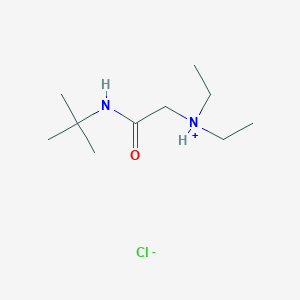

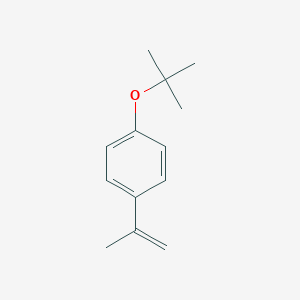

4-t-Butoxy-alpha-methylstyrene

説明

Synthesis Analysis

4-t-Butoxy-alpha-methylstyrene is synthesized by the reaction of styrene with tert-butyl hydroperoxide in the presence of a catalyst. In general, poly(4-hydroxy styrene) (PHSt) is the most famous hydroxylated PSt and synthesized through the free-radical polymerization of 4-vinylphenol, and its protected forms (e.g., 4-tert-butoxystyrene, 4-acetoxystyrene, and acetal protected styrene) .Molecular Structure Analysis

The molecular structure of 4-t-Butoxy-alpha-methylstyrene is derived from its parent compound, alpha-Methylstyrene (AMS), which is an organic compound with the formula C6H5C(CH3)=CH2 . The tacticity and microstructure of AMS were studied by 13C nuclear magnetic resonance spectroscopy (13C NMR) .Chemical Reactions Analysis

Butoxy-alpha-methylstyrene is a versatile chemical compound with various applications in scientific research. Its unique structure allows for the synthesis of novel polymers and materials. It is used in the synthesis of (acrylonitrile-styrene-acrylic copolymer)/ (α-methylstyrene-acrylonitrile copolymer) .科学的研究の応用

Polymer Synthesis and Tacticity Study

P-tert-Butoxy-alpha-methyl styrene is used in the synthesis of poly (α-methyl styrene) (PAS) through free radical photo-polymerization . The tacticity and microstructure of PAS are studied using 13C nuclear magnetic resonance spectroscopy . This research is significant for understanding the stereo sequences at pentad and hexad levels of the quaternary type of aliphatic, aromatic, and methylene carbon .

Blending Modification

The compound has been extensively used in blending modification due to its low cost and withstanding performance .

Adhesives Formulation

P-tert-Butoxy-alpha-methyl styrene is used in the formulation of adhesives . It contributes to the adhesive’s performance and durability.

Paper Coating

The compound is used in paper coating applications . It enhances the quality and durability of the paper product.

Inertial Confinement Fusion

Poly (α-methyl styrene) (PAS), synthesized from P-tert-Butoxy-alpha-methyl styrene, is one of the most promising target capsule materials in inertial confinement fusion because of its appropriate thermal degradable .

Enhancing Properties of PVC

PAS is used for enhancing the Heat Deflection Temperature (HDT), glass temperature, and mechanical properties of Polyvinyl Chloride (PVC) .

Organic Thin Film Transistors

Poly (α-methyl styrene) (PαMS), derived from P-tert-Butoxy-alpha-methyl styrene, has been extensively studied for its capability to improve semiconductor crystallization, reduce bulk crystal misorientation, induce phase segregation, enhance morphological uniformity, and boost electrical performance of organic thin film transistors and organic electronic devices .

Organic Electronic Applications

PαMS can be versatilely implemented to improve other new organic semiconductor crystallization and mobility for high-performance organic electronic applications .

Safety and Hazards

Alpha-Methylstyrene, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and may be fatal if swallowed and enters airways. It may cause an allergic skin reaction, serious eye irritation, respiratory irritation, drowsiness or dizziness. It is suspected of causing cancer .

作用機序

Target of Action

P-tert-Butoxy-alpha-methyl styrene, also known as p-tert-butoxy-alpha-methylstyrene or 4-t-Butoxy-alpha-methylstyrene, is a compound that primarily targets the polymerization process of styrene . It is used in the synthesis of poly(α-methyl styrene) (PAS), a material known for its thermal degradability and its role in enhancing the mechanical properties of PVC .

Mode of Action

The compound interacts with its targets through a process known as free radical photo-polymerization . This process involves the use of light to initiate a reaction that leads to the formation of polymers. The polymerization of styrene with p-methoxystyrene (MSt) and p-t-butoxystyrene (BSt) was performed in the presence of 4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl (MTEMPO), giving random copolymers with controlled molecular weights and desired monomer unit ratios .

Biochemical Pathways

The affected pathway is the polymerization process of styrene. The compound influences the tacticity and microstructure of the resulting polymer, poly (α-methyl styrene) (PAS), as studied by 13 C nuclear magnetic resonance spectroscopy ( 13 C NMR) .

Pharmacokinetics

Its molecular formula is c13h18o and it has a molecular weight of 19028

Result of Action

The result of the action of P-tert-Butoxy-alpha-methyl styrene is the formation of poly(α-methyl styrene) (PAS) with controlled molecular weights and desired monomer unit ratios . This polymer is known for its thermal degradability and its role in enhancing the mechanical properties of PVC .

Action Environment

The action of P-tert-Butoxy-alpha-methyl styrene is influenced by environmental factors such as temperature and the presence of light, which is necessary for the initiation of the free radical photo-polymerization process . The type of solvent used can also affect the peak resolution and splitting of syndiotactic and isotactic sequences .

特性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxy]-4-prop-1-en-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-10(2)11-6-8-12(9-7-11)14-13(3,4)5/h6-9H,1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDGDDQWVWZDCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=C(C=C1)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Ethyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B35134.png)

![2-[[1-(1H-benzimidazol-2-yl)piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one](/img/structure/B35148.png)